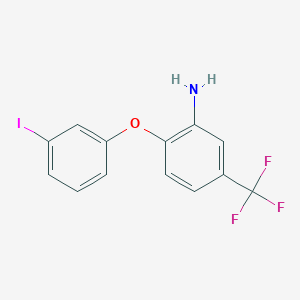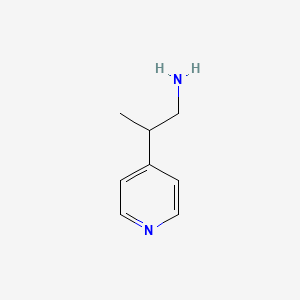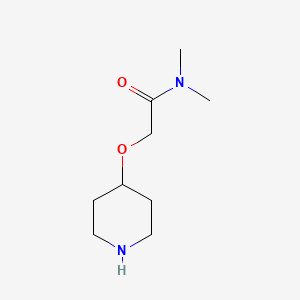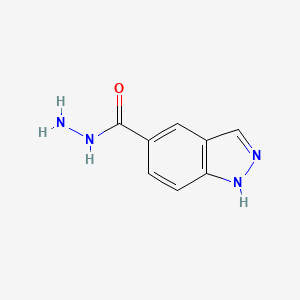![molecular formula C12H10Cl2N2OS B1386279 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1154999-88-8](/img/structure/B1386279.png)
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide (2-CN-4-CPT) is a novel chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
科学的研究の応用
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
作用機序
The mechanism of action of 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. Additionally, it is believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and acetylcholinesterase, which can lead to decreased production of prostaglandins and acetylcholine, respectively. Additionally, it has been found to act as an antagonist of the 5-HT2A receptor, which can lead to decreased serotonin levels in the brain.
実験室実験の利点と制限
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to keep in mind that 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a relatively new compound, and its effects on humans and other organisms are still not fully understood. Therefore, it is important to use caution when using 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments.
将来の方向性
There are a variety of potential future directions for research on 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new drugs or treatments for various diseases or conditions. Finally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new methods for synthesizing other compounds.
合成法
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is a reaction between 2-chloro-N-phenylpropanamide and 4-chloro-1,3-thiazole. This reaction produces 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide as the main product. Other methods, such as the reaction between 2-chloro-N-phenylacetamide and 4-chloro-1,3-thiazole, can also be used to synthesize 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide.
特性
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWBOKMGOGEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

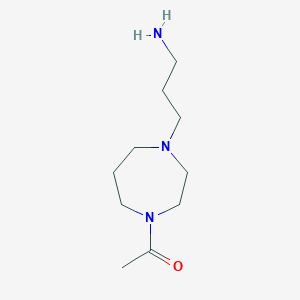

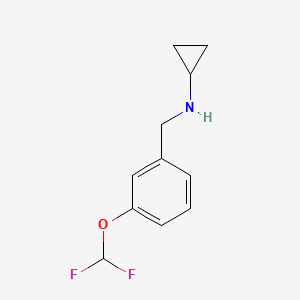
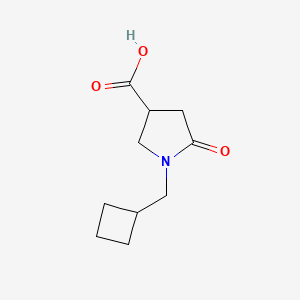
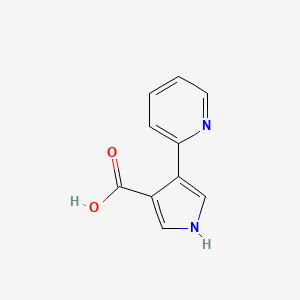
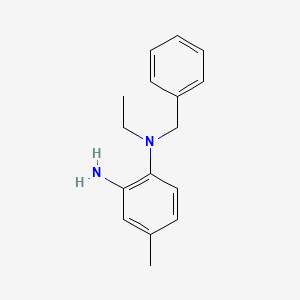

![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)
![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)
